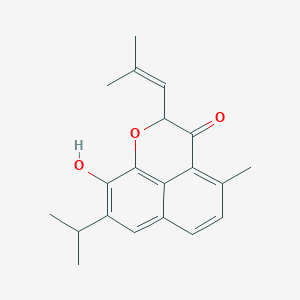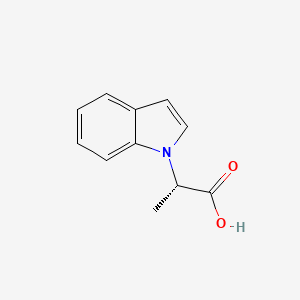
1,2-Dibromododecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromododecane is an organic compound with the molecular formula C({12})H({24})Br(_{2}). It is a member of the alkyl halides family, characterized by the presence of two bromine atoms attached to a twelve-carbon alkane chain. This compound is typically a white to off-white crystalline solid at room temperature and is known for its use in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dibromododecane can be synthesized through the bromination of dodecane. The reaction typically involves the addition of bromine (Br(_2)) to dodecane in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals add to the carbon atoms of the dodecane chain, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes the following steps:
Bromination: Dodecane is mixed with bromine in the presence of a radical initiator.
Separation: The reaction mixture is separated to remove unreacted bromine and by-products.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
1,2-Dibromododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction: The compound can be reduced to dodecane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as 1-dodecene.
Reduction: Dodecane.
科学的研究の応用
1,2-Dibromododecane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a cross-linking agent in the production of polymers and resins.
Biological Studies: The compound is used in studies involving membrane biology and lipid interactions due to its amphiphilic nature.
Material Science: It is employed in the preparation of surface-active agents and surfactants.
作用機序
The mechanism by which 1,2-dibromododecane exerts its effects is primarily through its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is utilized in cross-linking reactions in polymer chemistry and in the modification of biological molecules in biochemical studies.
類似化合物との比較
Similar Compounds
1,12-Dibromododecane: Similar in structure but with bromine atoms at the terminal positions.
1,2-Dibromoethane: A shorter chain analogue with similar reactivity.
1,2-Dibromopropane: Another shorter chain analogue used in similar applications.
Uniqueness
1,2-Dibromododecane is unique due to its longer carbon chain, which imparts different physical properties such as higher boiling and melting points compared to its shorter chain analogues. This makes it particularly useful in applications requiring higher thermal stability and specific hydrophobic interactions.
特性
CAS番号 |
55334-42-4 |
|---|---|
分子式 |
C12H24Br2 |
分子量 |
328.13 g/mol |
IUPAC名 |
1,2-dibromododecane |
InChI |
InChI=1S/C12H24Br2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11H2,1H3 |
InChIキー |
HBRJEAWYCNGOSP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)
![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)
![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)









![1-[6-(2-Hydroxypentyl)piperidin-2-yl]pentan-2-ol](/img/structure/B12102328.png)
